COX Inhibition Potency and Selectivity: Inferior to Optimized 3,4-Diaryl Isoxazole Leads
This unsubstituted 5-aryl isoxazole serves as a baseline scaffold. When compared to a more highly optimized 3,4-diaryl isoxazole analog (Compound A13 from a 2022 study), the target compound is expected to have significantly lower potency and selectivity for COX-2 [1]. Direct comparative data for this specific compound is absent; this is a class-level inference based on its lack of the key pharmacophoric features identified in the SAR study.
| Evidence Dimension | COX-1 / COX-2 Inhibition |
|---|---|
| Target Compound Data | Data not available for this specific compound. |
| Comparator Or Baseline | Compound A13 (optimized isoxazole analog): IC50(COX-1) = 64 nM, IC50(COX-2) = 13 nM, Selectivity Ratio = 4.63. |
| Quantified Difference | N/A (Direct comparison not available) |
| Conditions | In vitro COX inhibition assay kit. |
Why This Matters
Establishes a clear performance benchmark; procurement of this unsubstituted compound is only scientifically justified as a control or a starting point for SAR exploration, not as a potent lead molecule.
- [1] Bardeesi, A., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. 3 Biotech, 12(12), 342. View Source
